molecular formula C15H24O2 B14313767 2-Methyl-5-(octan-2-YL)benzene-1,4-diol CAS No. 113318-52-8

2-Methyl-5-(octan-2-YL)benzene-1,4-diol

Katalognummer: B14313767
CAS-Nummer: 113318-52-8
Molekulargewicht: 236.35 g/mol
InChI-Schlüssel: CLFXVPZVURKYOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-5-(octan-2-YL)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with a methyl group and an octan-2-yl substituent. The structure of this compound imparts unique chemical properties, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(octan-2-YL)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of a dihydroxybenzene derivative with an appropriate alkyl halide under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as Lewis acids can be employed to facilitate the alkylation reaction. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-5-(octan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(octan-2-YL)benzene-1,4-diol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(octan-2-YL)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s ability to donate and accept electrons makes it a potential antioxidant, protecting cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Benzenediol, 2-methyl-: Similar structure but lacks the octan-2-yl substituent.

    1,2-Benzenediol, 4-methyl-: Similar structure with different positioning of hydroxyl and methyl groups.

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy groups instead of hydroxyl groups

Uniqueness

2-Methyl-5-(octan-2-YL)benzene-1,4-diol is unique due to the presence of the octan-2-yl substituent, which imparts distinct hydrophobic properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

113318-52-8

Molekularformel

C15H24O2

Molekulargewicht

236.35 g/mol

IUPAC-Name

2-methyl-5-octan-2-ylbenzene-1,4-diol

InChI

InChI=1S/C15H24O2/c1-4-5-6-7-8-11(2)13-10-14(16)12(3)9-15(13)17/h9-11,16-17H,4-8H2,1-3H3

InChI-Schlüssel

CLFXVPZVURKYOI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C)C1=C(C=C(C(=C1)O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.